
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.
Nitration: The phenanthroline is nitrated to introduce nitro groups at the 2 and 9 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino groups are methylated using methyl iodide to form the corresponding methylhydrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methylhydrazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of sensors and materials for detecting metal ions and other analytes.
作用機序
The mechanism by which 2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s molecular targets include metal ions like copper and iron, which play crucial roles in cellular processes.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound without the methylhydrazinyl groups.
2,9-Dimethyl-1,10-phenanthroline: A similar compound with methyl groups instead of methylhydrazinyl groups.
2,9-Diamino-1,10-phenanthroline: A compound with amino groups at the 2 and 9 positions.
Uniqueness
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline is unique due to the presence of the 1-methylhydrazinyl groups, which enhance its reactivity and potential applications. These groups allow for more diverse chemical reactions and interactions with biological molecules compared to its similar compounds.
特性
CAS番号 |
74339-63-2 |
|---|---|
分子式 |
C14H16N6 |
分子量 |
268.32 g/mol |
IUPAC名 |
1-[9-[amino(methyl)amino]-1,10-phenanthrolin-2-yl]-1-methylhydrazine |
InChI |
InChI=1S/C14H16N6/c1-19(15)11-7-5-9-3-4-10-6-8-12(20(2)16)18-14(10)13(9)17-11/h3-8H,15-16H2,1-2H3 |
InChIキー |
TUGRJWQFEUHIOV-UHFFFAOYSA-N |
正規SMILES |
CN(C1=NC2=C(C=CC3=C2N=C(C=C3)N(C)N)C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


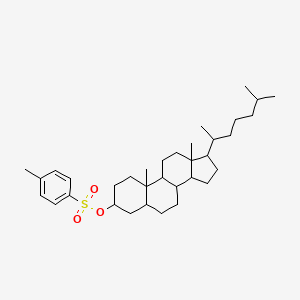
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
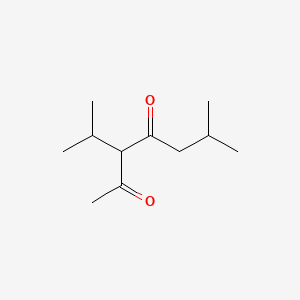

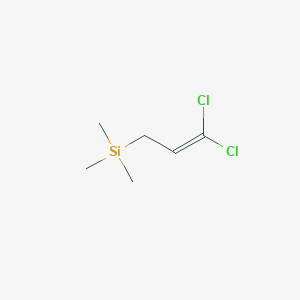
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
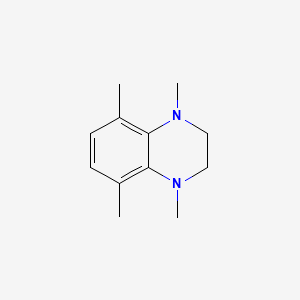
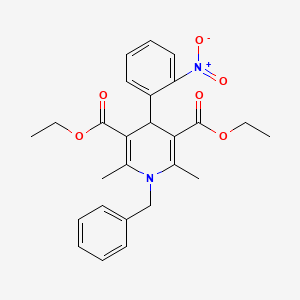

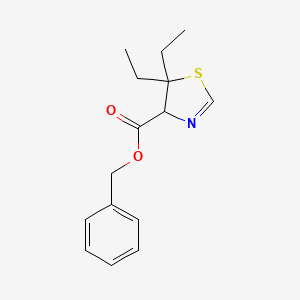
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)

